N-acetylthioproline (ATCA) synthesis and derivatives
N-acetylthioproline (ATCA) synthesis and derivatives
An In-depth Technical Guide to the Synthesis of N-acetylthioproline (ATCA) and Its Derivatives for Drug Development Professionals
Introduction to N-acetylthioproline (ATCA)
N-acetylthioproline (ATCA), chemically known as (R)-3-Acetylthiazolidine-4-carboxylic acid, is a heterocyclic compound derived from the amino acid L-proline. It has garnered interest in the scientific and pharmaceutical communities for its potential therapeutic properties, including acting as a cysteine derivative with potential antitumor activity.[1] The thiazolidine (B150603) ring structure is a key feature, and modifications to this scaffold can lead to a diverse range of derivatives with varied biological activities. This guide provides a technical overview of the synthesis of ATCA and its derivatives, experimental protocols, and the broader context of its application in drug discovery.
Synthesis of N-acetyl-L-thioproline (ATCA)
The synthesis of ATCA is most commonly achieved through the N-acetylation of L-thioproline. L-thioproline, also known as (R)-Thiazolidine-4-carboxylic acid, serves as the starting material for this transformation.[2] The acetylation process introduces an acetyl group onto the nitrogen atom of the thiazolidine ring.
Synthetic Pathway
A general and effective method for the synthesis of ATCA involves the reaction of L-thioproline with an acetylating agent, such as acetic anhydride (B1165640). This reaction is typically carried out in the presence of a solvent and may involve heating to drive the reaction to completion. A related patent describes a method for the racemization of N-acetyl-L-thioproline to N-acetyl-DL-thioproline using acetic acid and acetic anhydride at elevated temperatures.[3]
Experimental Protocol
The following protocol is adapted from a described synthesis method.[1]
Materials:
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L-thioproline
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Potassium chloride solution
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2-thienylacetonitrile (85% solution)
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p-xylene (B151628) (90%)
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Decolorizing molecular sieves
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Phosphorus pentoxide
Procedure:
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To a reaction vessel, add L-thioproline (0.11 mol) and potassium chloride solution (100 mL).
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Set the stirring speed to 150 rpm and heat the mixture to 85°C.
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Slowly add a solution of 85% 2-thienylacetonitrile (50 mL) dropwise over a period of 40 minutes.
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Maintain the reaction conditions with stirring for an additional 120 minutes.
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Upon completion, perform a reduced pressure distillation (2.3 kPa) to separate the solid product.
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To the resulting solid, add 90% p-xylene (80 mL) and heat until the solid is completely dissolved.
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Add decolorizing molecular sieves and maintain the solution temperature at 15°C for 35 minutes for decolorization.
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Remove solid impurities by filtration.
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Dehydrate the solution using phosphorus pentoxide to yield the final white N-acetyl-L-thioproline product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | L-thioproline | [1] |
| Yield | 89% (17.13 g) | [1] |
| Appearance | Off-white to white powder | [1] |
| Melting Point | 143-145°C | [1] |
| Molecular Formula | C6H9NO3S | [1] |
| Molecular Weight | 175.21 g/mol | [1] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-acetyl-L-thioproline (ATCA).
Synthesis of ATCA Derivatives
The ATCA scaffold can be chemically modified to produce a variety of derivatives. These modifications can be targeted to enhance biological activity, improve pharmacokinetic properties, or explore structure-activity relationships (SAR). Common strategies include modifications at the carboxylic acid group, the acetyl group, or the thiazolidine ring itself. For instance, new N-acyl thiourea (B124793) derivatives with heterocyclic rings have been synthesized and shown to possess antimicrobial and antioxidant activities.[4] Another example is the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives which have shown fungicidal activity.[5][6]
General Synthesis of N-Acyl Thiourea Derivatives
A general route to N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate. This intermediate then reacts with a heterocyclic amine to yield the final product.[4]
Representative Experimental Protocol (N-Acyl Thiourea Derivative)
This protocol is a generalized representation based on the synthesis of N-acyl thiourea derivatives.[4]
Step 1: Formation of Isothiocyanate
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Dissolve the starting carboxylic acid in a suitable solvent (e.g., anhydrous acetone).
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React the carboxylic acid with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.
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In a separate vessel, dissolve ammonium thiocyanate in the same solvent.
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Add the acid chloride solution to the ammonium thiocyanate solution and stir, which results in the formation of the isothiocyanate intermediate.
Step 2: Reaction with Amine
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To the solution containing the isothiocyanate, add the desired heterocyclic amine.
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The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate.
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The final N-acyl thiourea derivative can be isolated and purified using standard techniques like crystallization or chromatography.
Quantitative Data for Derivative Synthesis
Quantitative data is highly dependent on the specific derivative being synthesized. For a series of N-(thiophen-2-yl) nicotinamide derivatives, yields have been reported in the range of 64% to 72%.[5]
| Parameter | Value Range | Reference |
| N-(thiophen-2-yl) nicotinamide derivatives | ||
| Yield | 64% - 72% | [5] |
Derivative Synthesis Workflow Diagram
Caption: General workflow for N-acyl thiourea derivative synthesis.
Signaling Pathways in Drug Development
The development of new drugs, such as derivatives of ATCA, often involves targeting specific cellular signaling pathways that are dysregulated in disease. While the specific pathways modulated by ATCA are a subject of ongoing research, many therapeutic agents for conditions like cancer exert their effects by interfering with pathways crucial for cell proliferation, survival, and differentiation.[][8] Key signaling pathways often investigated in drug discovery include the Wnt, Notch, Hedgehog, and various receptor tyrosine kinase (RTK) pathways like the EGFR pathway.[9][10]
Generalized Kinase Signaling Pathway
The following diagram illustrates a simplified, generic kinase signaling pathway, which is a common target for cancer therapeutics.
Caption: A simplified model of a kinase signaling cascade.
Experimental Workflow for Drug Discovery
The process of discovering and developing a new drug is a lengthy and complex endeavor. It begins with the synthesis of candidate compounds and progresses through various stages of in vitro and in vivo testing to evaluate their efficacy and safety.
Drug Discovery Workflow Diagram
Caption: A typical workflow for drug discovery and development.
References
- 1. N-Acetyl-L-thioproline | 54323-50-1 [chemicalbook.com]
- 2. L-Thioproline | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104592083A - Method for preparing N-acetyl-DL-thioproline - Google Patents [patents.google.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Controlling Axonal Wrapping in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
